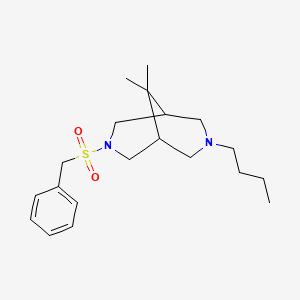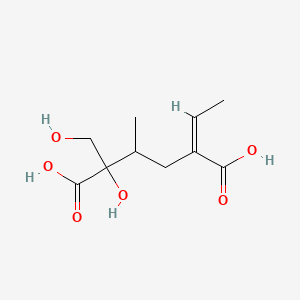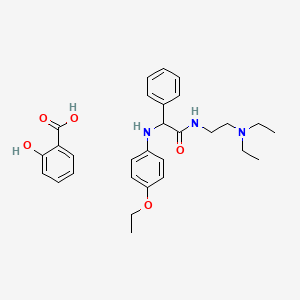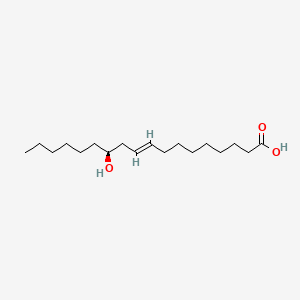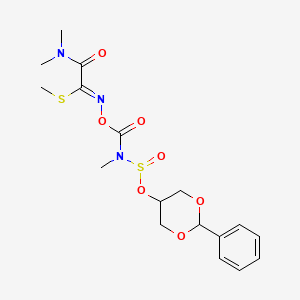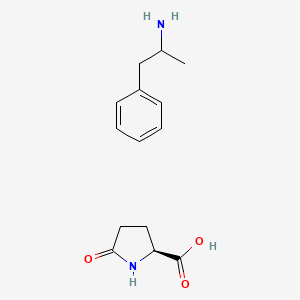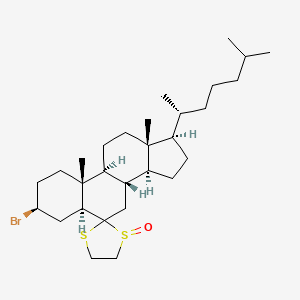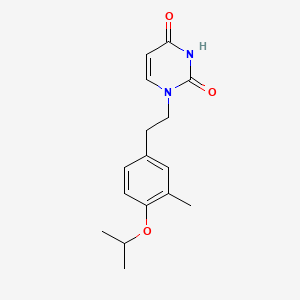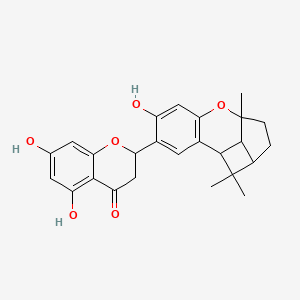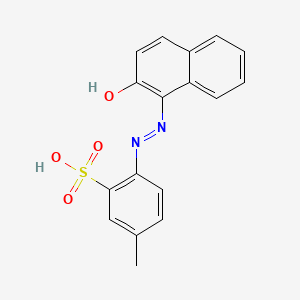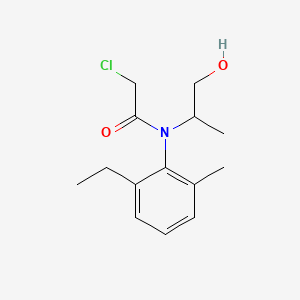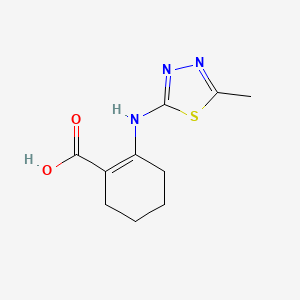
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a thiadiazole moiety
準備方法
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. The starting materials include cyclohexene and 5-methyl-1,3,4-thiadiazole. The synthetic route may involve the following steps:
Formation of the cyclohexene ring: Cyclohexene can be synthesized through the hydrogenation of benzene.
Introduction of the carboxylic acid group: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or ozone.
Attachment of the thiadiazole moiety: This step involves the reaction of the cyclohexene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, ethanol
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and conditions.
類似化合物との比較
Similar compounds to 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- include:
Cyclohexanecarboxylic acid: Lacks the thiadiazole moiety, making it less versatile in terms of biological activity.
1-Methyl-1-cyclohexanecarboxylic acid: Contains a methyl group instead of the thiadiazole moiety, altering its chemical and biological properties.
3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of the carboxylic acid group, leading to different reactivity and applications.
The uniqueness of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- lies in its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety, which provides a versatile platform for various chemical and biological applications.
特性
CAS番号 |
160893-95-8 |
|---|---|
分子式 |
C10H13N3O2S |
分子量 |
239.30 g/mol |
IUPAC名 |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2S/c1-6-12-13-10(16-6)11-8-5-3-2-4-7(8)9(14)15/h2-5H2,1H3,(H,11,13)(H,14,15) |
InChIキー |
PNBIMFZPQSYRHT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC2=C(CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


